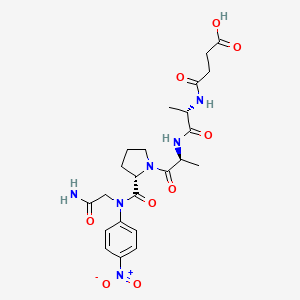![molecular formula C27H38ClN9 B12394015 N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12394015.png)
N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring substituted with ethylpiperazine groups and a quinoline moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors such as 4,6-dichloropyrimidine and 4-ethylpiperazine under controlled conditions.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced via a nucleophilic substitution reaction, where 7-chloroquinoline reacts with the intermediate pyrimidine compound.
Final Coupling: The final step involves coupling the ethane-1,2-diamine linker to the pyrimidine-quinoline intermediate, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline ring.
Scientific Research Applications
N’-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Uniqueness
N’-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine stands out due to its unique combination of a pyrimidine ring with ethylpiperazine groups and a quinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H38ClN9 |
|---|---|
Molecular Weight |
524.1 g/mol |
IUPAC Name |
N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C27H38ClN9/c1-3-34-11-15-36(16-12-34)25-20-26(37-17-13-35(4-2)14-18-37)33-27(32-25)31-10-9-30-23-7-8-29-24-19-21(28)5-6-22(23)24/h5-8,19-20H,3-4,9-18H2,1-2H3,(H,29,30)(H,31,32,33) |
InChI Key |
WLTYONMUIIBIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC(=N2)NCCNC3=C4C=CC(=CC4=NC=C3)Cl)N5CCN(CC5)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



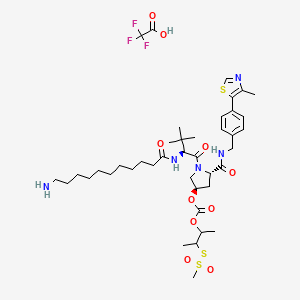

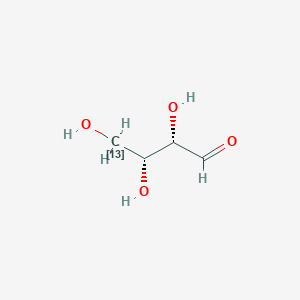
![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)

![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
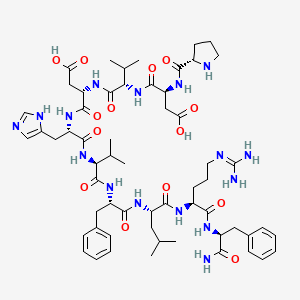
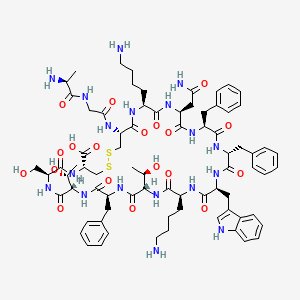
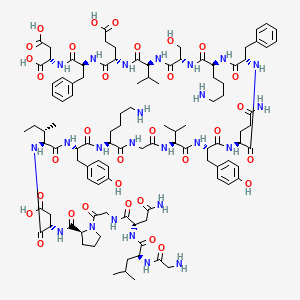
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
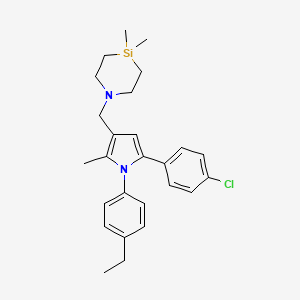
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
